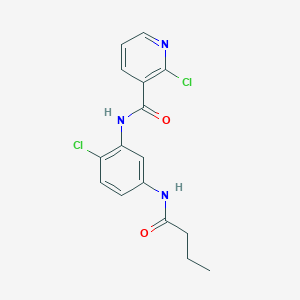
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Thiazolidinedione has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
The mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione is not fully understood, but it is believed to act by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
Thiazolidinedione has a variety of biochemical and physiological effects, including increased insulin sensitivity, reduced blood glucose levels, and decreased inflammation. Thiazolidinedione has also been shown to have anti-tumor effects in a variety of cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolidinedione has several advantages for use in lab experiments, including its well-established mechanism of action and its availability as a synthetic compound. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione, including its potential use in combination therapy for the treatment of diabetes and cancer, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione and to identify potential side effects and toxicity issues.
Synthesemethoden
Thiazolidinedione can be synthesized through a variety of methods, including the reaction of 2-mercaptoacetic acid with an aldehyde or ketone, followed by cyclization with a primary amine. Another method involves the reaction of a thioamide with an α-bromo ketone, followed by cyclization with a primary amine.
Wissenschaftliche Forschungsanwendungen
Thiazolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Thiazolidinedione has been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. Additionally, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamidedione has been shown to have anti-tumor effects in a variety of cancer cell lines.
Eigenschaften
Produktname |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C12H12N2O3S/c15-10(13-9-4-2-1-3-5-9)6-7-14-11(16)8-18-12(14)17/h1-5H,6-8H2,(H,13,15) |
InChI-Schlüssel |
SENCYZOJHGWZEF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)





![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
